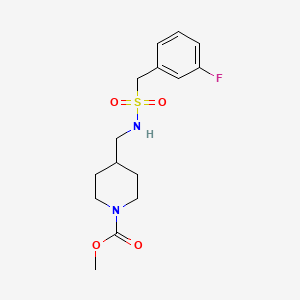

盐酸8-氨基-1,2-二氢喹啉-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

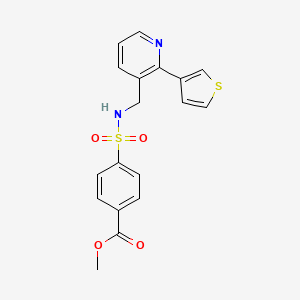

8-Amino-1,2-dihydroquinolin-2-one hydrochloride is a derivative of the quinoline family, which is known for its wide range of biological activities. Although the provided papers do not directly discuss 8-Amino-1,2-dihydroquinolin-2-one hydrochloride, they do provide insights into the chemistry and biological activities of related compounds, such as 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline derivatives. These compounds exhibit antimicrobial, anticancer, and antifungal effects and are considered valuable for therapeutic applications .

Synthesis Analysis

The synthesis of related 8-HQ derivatives has been explored in recent literature. For instance, 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline was synthesized by treating thiourea with 5-chloroacetyl-8-hydroxyquinoline, followed by reactions with various reagents to yield a range of compounds with potential antimicrobial activities . Additionally, an alternative synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one was achieved using microwave-assisted hydrolysis of a nitrile group followed by lactamization, demonstrating the potential for efficient synthetic routes for such compounds .

Molecular Structure Analysis

The molecular structures of quinoline derivatives are crucial for their biological activity. For example, the 1:1 proton-transfer compounds of 4,5-dichlorophthalic acid with 8-hydroxyquinoline and 8-aminoquinoline have been structurally characterized, revealing one-dimensional hydrogen-bonded chain structures. These structures are formed through O-H...O(carboxyl) and N(+)-H...O(carboxyl) extensions of cation-anion pairs, with additional cation-anion aromatic ring pi-pi associations .

Chemical Reactions Analysis

The reactivity of 8-aminoquinoline has been explored in the formation of metal complexes. For instance, reactions with metal salts such as Zn(NO3)2, Cd(ClO4)2, and HgCl2 have led to the synthesis of various complexes with 8-aminoquinoline. These complexes exhibit interesting structural features, such as C–H–π and π–π interactions, and form hydrogen-bonded sheets or one-dimensional structures depending on the metal and ligands involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-aminoquinoline derivatives, particularly their complexes, have been characterized by spectroscopic data and single crystal X-ray diffraction studies. These complexes display photoluminescence at room temperature, which is a significant property for potential applications in materials science and bioimaging. The presence of hydrogen bonding and π interactions in these complexes can significantly influence their physical properties and stability .

科学研究应用

研究应用见解

生物活性与治疗靶点

- 8-羟基喹啉及其衍生物因其金属螯合特性而被认为是治疗各种疾病的有效候选药物。这些疾病包括抗癌、艾滋病毒、神经退行性疾病等。它们的合成修饰旨在开发针对多种治疗靶点的靶向广谱药物分子,主要包括抗增殖、抗菌、抗真菌和抗病毒以及治疗神经退行性疾病 (Gupta, Luxami, & Paul, 2021)。

抗原生动物药物

- 通过广泛的衍生化方案,8-氨基喹啉类似物已导致发现新药,如用于预防疟疾的塔菲诺喹和用于治疗内脏利什曼病的西他玛喹。这些衍生物已显示出降低的毒性和更好的疗效,突出了它们作为未来抗原生动物药物的潜力 (Tekwani & Walker, 2006)。

用于锌离子测定的荧光探针

- 已探索将各种羧酰胺基团引入 8-氨基喹啉分子以创建 8-酰胺喹啉衍生物,以提高水溶性和细胞膜渗透性。这些衍生物已被用作在环境和生物应用中检测 Zn2+ 离子的工具,展示了它们作为锌离子功能受体的巨大潜力,特别是对于生物应用 (Mohamad 等,2021)。

未来方向

The future directions in the research of compounds similar to “8-Amino-1,2-dihydroquinolin-2-one hydrochloride” include the development of simple, mild, and efficient synthetic methods . The focus is on the synthetic methodology of quinolin-2,4-dione derivatives and their utility in the synthesis of fused ring systems .

属性

IUPAC Name |

8-amino-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-7-3-1-2-6-4-5-8(12)11-9(6)7;/h1-5H,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUSIHRAGRETNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC(=O)C=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-(methoxymethyl)-1,2,4-thiadiazole](/img/structure/B2509630.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2509631.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2509642.png)

![N-Methyl-5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride](/img/structure/B2509645.png)